molecular formula C14H10N2O4 B1625173 Benzoic acid, 2,2'-azobis- CAS No. 635-54-1

Benzoic acid, 2,2'-azobis-

Cat. No.: B1625173
CAS No.: 635-54-1
M. Wt: 270.24 g/mol
InChI Key: OOGKXQSCDZDEFV-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2’-azobis- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is known for its role as an initiator in radical polymerization reactions, making it valuable in the production of various polymers and copolymers. Its structure consists of a benzoic acid moiety linked to an azo group, which is responsible for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,2’-azobis- typically involves the reaction of benzoic acid derivatives with azo compounds. One common method is the reaction of benzoic acid with 2,2’-azobis(2,4-dimethylvaleronitrile) in the presence of a base such as sodium bicarbonate . This reaction is carried out under controlled conditions to ensure the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2,2’-azobis- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2’-azobis- undergoes various chemical reactions, primarily involving radical mechanisms. These reactions include:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The benzoic acid moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial in determining the outcome and efficiency of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction typically yields amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 2,2’-azobis- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. This process is typically initiated by heat or light, leading to the formation of nitrogen gas and two radical species. These radicals can then initiate polymerization reactions or participate in other radical-induced processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid, 2,2’-azobis- include:

Uniqueness

What sets benzoic acid, 2,2’-azobis- apart from these similar compounds is its specific structure, which combines the properties of benzoic acid with the radical-initiating capabilities of azo compounds. This unique combination makes it particularly valuable in applications where both functionalities are required, such as in the synthesis of specialized polymers and in certain biological studies .

Properties

IUPAC Name

2-[(2-carboxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13(18)9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGKXQSCDZDEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466617
Record name Benzoic acid, 2,2'-azobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-54-1
Record name Benzoic acid, 2,2'-azobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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